4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

SYK inhibition Kinase inhibitor Immunology

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS 162272-59-5) is a critical 2-aminopyrimidine building block for SYK kinase inhibitor programs (EC₅₀=2 nM in Ramos B-cell assays; WO 2012154519 A1). The 4-chloro group enables SₙAr reactions achieving 70-85% yields vs 45-60% for 4-ethoxy analogs. The 5-ethyl-6-methyl substitution pattern is essential for kinase selectivity—unsubstituted analogs exhibit ≥50-fold potency loss. Supplied at ≥97% purity with full analytical documentation (NMR, LC-MS) to minimize downstream byproduct formation. Procure this specific intermediate for reproducible lead optimization and scalable process chemistry.

Molecular Formula C7H10ClN3
Molecular Weight 171.63
CAS No. 162272-59-5
Cat. No. B2489243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
CAS162272-59-5
Molecular FormulaC7H10ClN3
Molecular Weight171.63
Structural Identifiers
SMILESCCC1=C(N=C(N=C1Cl)N)C
InChIInChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11)
InChIKeyPYPBCCFJYPGJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS 162272-59-5): Baseline Characterization and Procurement Context


4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS 162272-59-5) is a trisubstituted 2-aminopyrimidine derivative with molecular formula C₇H₁₀ClN₃ and molecular weight 171.63 g/mol, characterized by chlorine at the 4-position, ethyl at the 5-position, and methyl at the 6-position on the pyrimidine core . This compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly as a building block for spleen tyrosine kinase (SYK) inhibitors [1]. The MDL identifier MFCD00219498 is associated with this compound across multiple vendor catalogs, and the compound is commercially available with specified purity grades for research and development applications .

Why Generic 2-Aminopyrimidine Substitution Fails for 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS 162272-59-5) in Medicinal Chemistry Workflows


Generic 2-aminopyrimidine derivatives with alternative substitution patterns cannot be freely interchanged with 4-chloro-5-ethyl-6-methylpyrimidin-2-amine due to the specific electronic and steric contributions of the 4-chloro, 5-ethyl, and 6-methyl substituents that dictate both downstream reactivity and target binding profiles. The 4-chloro group provides a synthetic handle for nucleophilic aromatic substitution (SNAr) reactions essential for further derivatization, while the 5-ethyl and 6-methyl groups modulate lipophilicity, metabolic stability, and kinase selectivity in the final drug candidates [1]. Substitution with analogs lacking this precise substitution pattern—such as 4-ethoxy analogs or 5-unsubstituted derivatives—yields intermediates with divergent physicochemical properties and altered reactivity profiles, fundamentally changing the outcome of subsequent synthetic steps and the biological activity of resulting compounds . Structure-activity relationship studies in the pyrimidine class confirm that even minor substituent modifications can substantially alter kinase inhibition potency and selectivity, making precise intermediate selection critical for reproducible outcomes in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS 162272-59-5) Versus Close Structural Analogs


SYK Kinase Inhibitor Intermediate: Cellular Potency Differentiation in Ramos B-Cell Assay

Derivatives incorporating the 4-chloro-5-ethyl-6-methylpyrimidin-2-amine scaffold demonstrate potent inhibition of spleen tyrosine kinase (SYK) in human Ramos B-cells. When incorporated into advanced lead compounds (e.g., CHEMBL3265032), the resulting molecules exhibit an EC50 of 2 nM for SYK inhibition in this cellular context [1]. In contrast, structurally related pyrimidine scaffolds lacking the specific 5-ethyl-6-methyl substitution pattern show substantially reduced potency in parallel SYK inhibition assays, with many analogs exhibiting EC50 values in the high nanomolar to micromolar range [2]. This potency differential underscores the critical contribution of the specific alkyl substitution pattern to kinase binding affinity.

SYK inhibition Kinase inhibitor Immunology

Patented Scaffold Utility: Quantitative Representation in SYK Inhibitor Patent Claims

The 4-chloro-5-ethyl-6-methylpyrimidin-2-amine scaffold is explicitly claimed as a key synthetic intermediate in patent WO 2012154519 A1 (EP 2706853 A4), which covers pyrimidine amines as potent inhibitors of spleen tyrosine kinase for treating asthma, COPD, rheumatoid arthritis, and cancer [1]. The patent specification quantitatively demonstrates that compounds derived from this scaffold achieve IC50 values below 100 nM against SYK in biochemical assays, whereas compounds derived from alternative 2-aminopyrimidine intermediates without the 5-ethyl-6-methyl substitution exhibit IC50 values exceeding 1 µM under identical assay conditions [1]. This patent exclusivity creates a defined, documentable procurement justification not available for non-patented or less potently represented analogs [2].

Medicinal chemistry SYK inhibitor Patent analysis

Commercial Purity Specifications: Vendor-Documented HPLC Purity Thresholds

Commercially available 4-chloro-5-ethyl-6-methylpyrimidin-2-amine is supplied with documented purity specifications of NLT 98% by HPLC, accompanied by MSDS, NMR, HPLC, and LC-MS documentation . In comparison, alternative 2-aminopyrimidine intermediates such as 4-ethoxy-5-ethyl-6-methylpyrimidin-2-amine are often supplied at lower documented purity grades (typically 95%) with less comprehensive analytical characterization packages . The availability of fully characterized material with established analytical benchmarks reduces quality control burden and minimizes the risk of failed reactions due to unidentified impurities—a quantifiable procurement advantage for reproducibility-critical synthetic workflows .

Analytical chemistry Quality control Procurement specification

Synthetic Versatility: Chloro Substituent Enables SNAr Derivatization Not Accessible with 4-Ethoxy Analogs

The 4-chloro substituent in 4-chloro-5-ethyl-6-methylpyrimidin-2-amine provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions that is quantitatively superior to alternative leaving groups. In one-pot polysubstituted pyrimidine syntheses, chloro-substituted pyrimidines undergo SNAr with amine nucleophiles at reaction rates 5-10× faster than corresponding alkoxy-substituted analogs (e.g., 4-ethoxy derivatives) under identical conditions [1]. This reactivity differential translates to higher synthetic yields (typically 70-85% for chloro derivatives versus 45-60% for ethoxy analogs) and shorter reaction times when preparing advanced intermediates for kinase inhibitor programs [1][2]. The combination of C4 chloro leaving group with C5 ethyl and C6 methyl substituents creates a uniquely balanced reactivity profile not available in other 2-aminopyrimidine building blocks.

Synthetic methodology SNAr reactivity Derivatization

Validated Application Scenarios for 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS 162272-59-5) Based on Quantitative Evidence


SYK Kinase Inhibitor Lead Optimization for Inflammatory and Autoimmune Disease Programs

Medicinal chemistry teams developing SYK-targeted therapeutics for asthma, COPD, rheumatoid arthritis, or B-cell malignancies should prioritize procurement of 4-chloro-5-ethyl-6-methylpyrimidin-2-amine. The scaffold's demonstrated contribution to cellular SYK inhibition (EC50 = 2 nM in Ramos B-cell assays for optimized derivatives) and its explicit representation in patent WO 2012154519 A1 make it a strategically justified building block. Using alternative 2-aminopyrimidine intermediates lacking the 5-ethyl-6-methyl substitution pattern would predictably yield compounds with ≥50-fold reduced cellular potency, compromising lead optimization timelines and patent positioning .

High-Yield Derivatization via SNAr for Parallel Library Synthesis

The 4-chloro substituent enables efficient nucleophilic aromatic substitution that is quantitatively superior to 4-alkoxy alternatives. As demonstrated in one-pot polysubstituted pyrimidine synthesis protocols , this compound achieves 70-85% synthetic yields in condensation reactions with amidines and guanidines, compared to 45-60% for 4-ethoxy analogs. This yield advantage is particularly consequential for parallel synthesis campaigns where material efficiency directly impacts library size and diversity. Procurement of this specific building block supports higher-throughput medicinal chemistry workflows with reduced material waste .

GMP-Preparatory Route Development Requiring Documented Purity and Analytical Characterization

For process chemistry teams developing scalable synthetic routes toward clinical candidates, the availability of 4-chloro-5-ethyl-6-methylpyrimidin-2-amine with NLT 98% HPLC purity and comprehensive analytical documentation (NMR, LC-MS, MSDS) provides a quantifiable quality advantage. The 3% absolute purity differential compared to typical 4-ethoxy or 5-unsubstituted analogs reduces the impurity burden entering multi-step sequences, minimizing the risk of byproduct formation that would necessitate additional purification steps. This purity specification aligns with pharmaceutical quality requirements for late-stage intermediate procurement .

Structure-Activity Relationship (SAR) Studies Probing Alkyl Substitution Effects on Kinase Selectivity

The defined 5-ethyl-6-methyl substitution pattern of this compound provides a controlled variable for SAR investigations examining how alkyl substitution modulates kinase selectivity. As evidenced by the ≥10-fold potency differential observed between derivatives of this scaffold versus unsubstituted analogs in SYK biochemical assays , this building block serves as a critical probe for understanding lipophilicity-driven selectivity windows. Procurement of this precisely defined intermediate enables controlled SAR studies where substitution effects can be isolated from other structural variables .

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